Polyphosphoric acid (83% P2O5)

Vue d'ensemble

Description

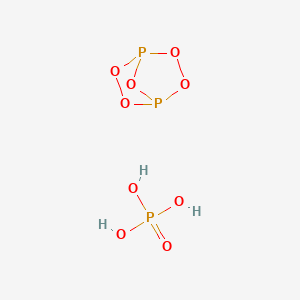

Polyphosphoric acid (PPA) is an inorganic acid . It is a widely employed reagent for the alkylation and acylation reactions of aromatic and alkenic compounds . It participates in the Skraup reaction .

Synthesis Analysis

Polyphosphoric acid is obtained by heating the wet-process phosphoric acid . It contains around 72% phosphorus (as P2O5) and represents a series of phosphoric acids containing more than one atom of phosphorus .Molecular Structure Analysis

The linear formula of Polyphosphoric acid is Hn+2PnO3n+1 . The InChI key is FVYIVXLIMHNYTD-UHFFFAOYSA-N .Chemical Reactions Analysis

Polyphosphoric acid participates in the Skraup reaction . It is widely employed as a reagent for the alkylation and acylation reactions of aromatic and alkenic compounds .Physical And Chemical Properties Analysis

Polyphosphoric acid has a boiling point of 300 °C . It has an assay of 83% P2O5 basis .Applications De Recherche Scientifique

Cyclizations and Phosphorylations

Polyphosphoric acid (PPA), containing 83% phosphorus pentoxide (P2O5), demonstrates a broad spectrum of dehydrating properties and is primarily used in cyclizations and phosphorylations. This moderately strong mineral acid is hygroscopic, viscous, and ranges in color from colorless to light amber. The specific gravity of PPA is contingent on the concentration of the reagent, with a noted value of 2.060 at an 83% P2O5 content. The acid is generally prepared by heating P2O5 with 85% H3PO4, leading to a solution theoretically consisting of 76% P2O5. When a concentration exceeding 83% is required, PPA is employed to dissolve P2O5, producing a concentration of 86% P2O5, termed super polyphosphoric acid. This acid variant is reported to be beneficial in reactions that fail when using standard PPA. The handling and storage precautions include measures to prevent spattering caused by exothermic hydrolysis during dilution and ensuring protection against its corrosive nature (Dodd, 2001).

Production of Polyphosphoric Acids

PPA is synthesized from P2O5 obtained from the combustion of Kazakh phosphorus in a cascade reactor system. The process ensures the production of PPA using phosphoric acids only at concentrations above 100% (converted to H3PO4). This method results in PPA with concentrations in the range of 100–118%, characterized by high chemical purity and a significantly low iron content (below 2 ppm Fe), due to the reduction in corrosivity during the reaction (Milde, Urbańczyk, Figura, & Piś, 2019).

Structural Investigation of Glasses

The structural properties of Na2O–P2O5 glasses were investigated using 17O nuclear magnetic resonance (NMR), demonstrating the potential of PPA in material sciences. The study involved preparing enriched phosphoric acid through the hydrolysis of PCl5 with 17O-enriched water, followed by neutralization with sodium carbonate. The resultant sodium metaphosphate was melted and quenched, leading to the formation of polyphosphate and ultraphosphate glass compositions (Zeyer et al., 2002).

Agriculture and Soil Management

In agriculture, PPA serves as an alternative phosphorus source to substitute orthophosphate-based fertilizers. It significantly affects soil phosphorus availability, with its hydrolysis being influenced by temperature and pH. Notably, PPA increases the availability of soil micronutrients like iron, manganese, and zinc, providing a pragmatic phosphorus management strategy in agricultural practices (Wang, Gao, Hu, & Chu, 2019).

Mécanisme D'action

Target of Action

Polyphosphoric acid (PPA) is an inorganic acid that primarily targets aromatic and alkenic compounds . It is widely employed as a reagent for the alkylation and acylation reactions of these compounds .

Mode of Action

PPA interacts with its targets through a series of chemical reactions. It is recognized as a cyclising agent and is extensively used in a variety of reactions catalyzed by acids such as condensation, esterification, hydrolysis, and acylation . PPA is an excellent reagent for many rearrangements .

Biochemical Pathways

PPA affects several biochemical pathways. It participates in the Skraup reaction, a chemical reaction used to synthesize quinolines . In addition, it is involved in the synthesis of heterocyclic compounds and polyheteroarylenes in PPA .

Result of Action

The action of PPA results in the formation of new compounds through alkylation, acylation, and other reactions . For example, it has been used in the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings .

Action Environment

The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions . It is corrosive to metals and incompatible with amines, metals, nitrates, strong bases, and water . These factors need to be carefully controlled to ensure the effective use of PPA in chemical reactions.

Analyse Biochimique

Biochemical Properties

Polyphosphoric acid (83% P2O5) plays a significant role in biochemical reactions due to its strong acidic nature and ability to act as a dehydrating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as alkylation and acylation of aromatic and alkenic compounds . For example, it has been employed in the determination of tryptophan using the galangin-potassium permanganate-polyphosphoric acid system . The interactions of polyphosphoric acid with biomolecules often involve the formation of covalent bonds, leading to modifications in the structure and function of these molecules.

Molecular Mechanism

The molecular mechanism of polyphosphoric acid (83% P2O5) involves its ability to act as a dehydrating agent and participate in covalent modifications of biomolecules. It can bind to enzymes and proteins, altering their activity and stability. For instance, polyphosphoric acid can inhibit or activate enzymes by modifying their active sites or inducing conformational changes. These interactions can lead to changes in gene expression and cellular function, highlighting the importance of polyphosphoric acid in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyphosphoric acid (83% P2O5) can change over time due to its stability and degradation properties. Polyphosphoric acid is generally stable under recommended storage conditions, but its reactivity can lead to gradual degradation over time . Long-term exposure to polyphosphoric acid in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of polyphosphoric acid (83% P2O5) in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of polyphosphoric acid is required to induce significant changes in cellular processes. High doses can result in cellular stress, apoptosis, and other adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Polyphosphoric acid (83% P2O5) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by acting as a catalyst or inhibitor in biochemical reactions. For example, polyphosphoric acid can participate in the Skraup reaction, a key pathway in the synthesis of quinoline derivatives . These interactions highlight the versatility of polyphosphoric acid in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, polyphosphoric acid (83% P2O5) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as pH, concentration, and the presence of other biomolecules. Polyphosphoric acid can also affect the distribution of other molecules by altering their solubility and stability .

Subcellular Localization

Polyphosphoric acid (83% P2O5) can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct polyphosphoric acid to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can impact the reactivity and interactions of polyphosphoric acid with other biomolecules, highlighting its role in cellular processes .

Propriétés

IUPAC Name |

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O5P2.H3O4P/c1-2-7-4-3-6(1)5-7;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYIVXLIMHNYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.O1OP2OOP1O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O9P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polyphosphoric acid is a viscous water-white odorless liquid. The commerical acid consists of a mixture of orthophosphoric acid, pyrophosphoric (diphosphoric) acid, triphosphoric and higher polymeric phosphoric acids. Sinks and mixes with water. (USCG, 1999), Liquid, Water-white hygroscopic liquid; [Hawley] Colorless hygroscopic liquid; [HSDB] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Polyphosphoric acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Polyphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1022 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sol in water | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1307 | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.05 at 100.4 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Viscous liq @ room temp; fluid @ 60 °C; solidifies to a glass @ low temp, Clear, colorless liquid, At room temperature, condensed phosphoric acids appear oily at 72-82 wt % P2O5; viscous and gummy at 82-90 wt % P2O5; and a mixture of glassy and crystalline material at 90 wt % P2O5. | |

CAS RN |

8017-16-1 | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polyphosphoric acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyphosphoric acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | POLYPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)

![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)

![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)